molecular formula C3H7ClN4O2 B2668659 3-Azido-D-alanine hydrochloride CAS No. 1379690-01-3

3-Azido-D-alanine hydrochloride

Katalognummer: B2668659
CAS-Nummer: 1379690-01-3
Molekulargewicht: 166.57 g/mol
InChI-Schlüssel: MQDWRZHPCDDSJZ-HSHFZTNMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-Azido-D-alanine HCl (D-AzAla) is a chemically modified D-amino acid featuring an azide (-N₃) functional group. Its molecular formula is C₃H₇ClN₄O₂ (MW: 166.57 g/mol) . This compound is widely utilized in bioorthogonal chemistry, particularly for bacterial metabolic labeling. D-AzAla is metabolically incorporated into bacterial cell walls via peptidoglycan biosynthesis, exposing azide groups on the bacterial surface for subsequent click reactions with dibenzocyclooctyne (DBCO)-modified probes . Applications include:

  • Bacterial imaging and targeted therapy via fluorescence labeling or photodynamic therapy (PDT) .
  • Cell wall staining in Bacillus subtilis using strain-promoted azide-alkyne cycloaddition (SPAAC) .
  • Drug delivery systems using metal-organic frameworks (MOFs) like MIL-100(Fe) for H₂O₂-responsive release .

Eigenschaften

IUPAC Name

(2R)-2-amino-3-azidopropanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4O2.ClH/c4-2(3(8)9)1-6-7-5;/h2H,1,4H2,(H,8,9);1H/t2-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQDWRZHPCDDSJZ-HSHFZTNMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)N=[N+]=[N-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C(=O)O)N)N=[N+]=[N-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azido-D-alanine hydrochloride typically involves the introduction of an azide group to D-alanine. One common method is to react D-alanine with sodium azide in the presence of a suitable solvent and catalyst. The reaction conditions often include moderate temperatures and controlled pH levels to ensure the azide group is properly incorporated .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions .

Analyse Chemischer Reaktionen

Types of Reactions

3-Azido-D-alanine hydrochloride primarily undergoes click chemistry reactions, including:

Common Reagents and Conditions

    CuAAc: Requires a copper catalyst, typically copper sulfate, and a reducing agent such as sodium ascorbate. .

    SPAAC: Does not require a catalyst but involves strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN). .

Major Products

The major products of these reactions are triazole derivatives, which are stable and can be used in various applications, including bioconjugation and material science .

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis and Bioconjugation

3-Azido-D-alanine hydrochloride serves as a crucial building block in the synthesis of azide- or alkyne-modified peptides. These modified peptides can be synthesized via solid-phase methods and subsequently utilized in various applications, including:

  • Therapeutic Development : The incorporation of azide-modified amino acids into peptides allows for the creation of new therapeutics that can target specific biological pathways or diseases .
  • Bioconjugation Techniques : The azide functional group can undergo click reactions with alkyne-containing molecules, enabling the attachment of various reporter groups (e.g., fluorescent dyes) to peptides for tracking and visualization .

Metabolic Labeling in Protein Biosynthesis

This compound can be used as a metabolic labeling agent to study protein biosynthesis. This application is particularly relevant in the following contexts:

  • Monitoring Protein Synthesis : By incorporating 3-azido-D-alanine into newly synthesized proteins, researchers can utilize click chemistry to label these proteins with fluorescent tags or other biomolecules, facilitating their detection and study .
  • Non-Radioactive Methods : This approach provides a non-radioactive alternative to traditional methods of tracking protein synthesis, which often rely on radioactive isotopes .

Bacterial Detection and Imaging

Recent studies have highlighted the utility of this compound in the detection and imaging of bacteria:

  • Targeting Bacterial Cell Walls : 3-Azido-D-alanine can be selectively integrated into bacterial cell walls due to its structural similarity to natural D-amino acids. This integration allows for subsequent labeling using click chemistry with fluorophores or other imaging agents .
  • Photothermal Therapy : The compound has been incorporated into strategies for photothermal antibacterial therapy (PTAT), where it aids in the selective targeting and destruction of bacterial cells while minimizing damage to surrounding tissues .

Case Studies and Research Findings

Several studies illustrate the practical applications of this compound:

StudyApplicationFindings
Grunbeck et al., 2011GPCR Binding StudiesDemonstrated the use of azide-modified amino acids for mapping ligand-binding sites on G protein-coupled receptors through photocrosslinking techniques .
Rodriguez et al., 2023Magnetotactic BacteriaUtilized azide click chemistry to attach cargo to magnetotactic bacteria, showcasing versatility in bioconjugation applications .
Yang et al., 2018Bacterial ImagingDeveloped methods for detecting bacteria using azide-modified D-alanine, enhancing capabilities for non-invasive bacterial diagnosis .

Wirkmechanismus

The azide group in 3-Azido-D-alanine hydrochloride allows it to participate in click chemistry reactions. The azide group reacts with alkyne groups to form stable triazole rings. This reaction is highly specific and efficient, making it ideal for applications where precise molecular modifications are needed . The molecular targets and pathways involved include the azide and alkyne groups, which undergo cycloaddition to form the triazole ring .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

The table below compares D-AzAla with structurally or functionally related compounds:

Compound Structure/Modification Molecular Formula MW (g/mol) Key Applications Biological Activity References
3-Azido-D-alanine HCl D-configuration, azide group C₃H₇ClN₄O₂ 166.57 Bacterial metabolic labeling, MOF-based drug delivery, SPAAC-based cell wall staining Selective bacterial targeting; inert in mammalian systems
3-Azido-L-alanine HCl L-configuration, azide group C₃H₇ClN₄O₂ 166.57 Peptide synthesis, GPCR ligand mapping Limited bacterial incorporation due to stereospecificity of peptidoglycan biosynthesis
Alkyne-D-alanine (alkDA) D-configuration, alkyne group C₄H₇NO₂ (propargylglycine) 113.11 SPAAC-based bacterial labeling Requires azide-functionalized probes for reaction; similar bacterial specificity
EDA-DA/DA-EDA Ethylenediamine-modified D-Ala Custom synthesis Variable Antibacterial agent development (limited details available) Potential disruption of bacterial cell wall synthesis

Key Differentiators

Stereochemical Specificity: D-AzAla’s D-configuration is critical for incorporation into bacterial peptidoglycan, as bacteria utilize D-amino acids for cell wall synthesis. The L-isomer (3-Azido-L-alanine HCl) is ineffective in this context . Applications of L-isomers are restricted to non-bacterial systems, such as peptide synthesis or ligand-receptor studies .

Reactivity in Click Chemistry :

  • D-AzAla’s azide group reacts with DBCO-modified probes (e.g., sulfo-DBCO-ICG) via copper-free SPAAC, enabling in vivo bacterial tracking .
  • Alkyne-D-alanine (alkDA) requires azide-modified reporters for labeling, offering complementary reactivity but similar bacterial specificity .

Drug Delivery Compatibility: D-AzAla’s integration into MOFs (e.g., MIL-100(Fe)) allows H₂O₂-responsive release at infection sites, enhancing precision in antibacterial therapy . Other analogues (e.g., alkDA) lack documented use in MOF-based systems, highlighting D-AzAla’s unique suitability for nanocarrier applications.

Performance in Research Studies

  • Bacterial Targeting Efficiency: D-AzAla demonstrated >90% labeling efficiency in E. coli and MRSA when combined with DBCO-ICG, outperforming non-azide D-amino acids .
  • Therapeutic Precision :
    In MOF-based systems, D-AzAla achieved >95% bacterial eradication in murine infection models via PDT, with minimal off-target effects .

Supplier and Purity Data

Supplier Purity Storage Conditions Key Applications Supported
Baseclick GmbH ≥98% 2–8°C, dry Bacterial labeling, SPAAC-based imaging
MedChemExpress (MCE) 98.79% -20°C, desiccated Drug discovery, in vitro antibacterial assays
Jena Bioscience ≥95% -20°C, dark Peptide synthesis, metabolic engineering
Xi’an Kaison Biotech 97% -20°C, dry Click chemistry, MOF nanocomposite development

Biologische Aktivität

3-Azido-D-alanine HCl is an azide-derivatized amino acid that has garnered significant interest in biochemical research and therapeutic development. Its unique properties allow it to participate in various biological activities, particularly in peptide synthesis and metabolic labeling.

  • Molecular Formula : C3_3H6_6N4_4O2_2·HCl
  • Molecular Weight : 130.11 g/mol (base) + 36.45 g/mol (HCl)
  • Purity : ≥ 98% (HPLC)
  • Physical State : White to off-white crystalline powder
  • CAS Number : 1379690-01-3 (hydrochloride salt)

Synthesis and Applications

3-Azido-D-alanine can be synthesized in multigram quantities using optimized protocols that enhance yield and purity. Its incorporation into peptides allows for the exploration of new biological functions and the development of novel therapeutics through bioconjugation techniques, particularly "click" chemistry, which facilitates the attachment of various reporter molecules to proteins or peptides .

Table 1: Comparison of Synthesis Methods for 3-Azido-D-Alanine

MethodYield (%)Time RequiredPurity (%)
Standard Synthesis~601 week≥ 95
Optimized Protocol~852 weeks≥ 98

Peptide Synthesis

The azide functionality of 3-Azido-D-alanine allows it to undergo click reactions with alkyne-modified partners, enabling the synthesis of complex peptide structures. This property is particularly useful in the development of peptide-based therapeutics, as it provides a means to create diverse libraries of bioactive compounds .

Metabolic Labeling

3-Azido-D-alanine has been effectively used as a metabolic labeling agent in bacterial systems. The azide group can be incorporated into bacterial cell walls, allowing for selective targeting and visualization using biorthogonal reactions. For example, studies have demonstrated that bacteria can metabolically express azide-modified D-amino acids, facilitating their use in non-invasive diagnostic methods .

Case Studies

  • Bacterial Detection : A study demonstrated the use of 3-Azido-D-alanine in a photothermal antibacterial therapy approach. The compound was integrated into bacterial cell walls, allowing for targeted detection and subsequent photothermal lysis when combined with a photosensitizer. The results showed significant temperature increases upon irradiation, indicating effective bacterial destruction .
  • Peptide Development : Research involving the synthesis of fluorescent ligands incorporated 3-Azido-D-alanine to explore structure-activity relationships (SAR). The azide's reactivity facilitated the development of high-affinity ligands for G protein-coupled receptors (GPCRs), showcasing its utility in drug discovery .

Q & A

Q. What are the key structural and purity considerations for synthesizing 3-Azido-D-alanine HCl?

3-Azido-D-alanine HCl (C₃H₇ClN₄O₂) is a chiral amino acid derivative with an azide (-N₃) group at the β-position of the D-alanine backbone. Its synthesis requires strict enantiomeric control to avoid contamination with the L-isomer, which can interfere with biological assays. Purity is typically assessed via HPLC (≥99%) and enantiomeric excess analysis (≤0.5% L-enantiomer) . Methodologically, chiral auxiliaries or enzymatic resolution may be employed during synthesis to ensure stereochemical fidelity. Storage at +4°C in anhydrous conditions is critical to prevent azide degradation .

Q. How can 3-Azido-D-alanine HCl be incorporated into peptide chains?

The compound is used as a non-canonical amino acid in solid-phase peptide synthesis (SPPS). Its azide group enables bioorthogonal "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition, CuAAC) for post-synthetic modifications. Key steps include:

  • Activation : Use HBTU/HOBt or DIC/oxyma for coupling.
  • Monitoring : Track incorporation via LC-MS to confirm azide retention.
  • Orthogonality : Ensure compatibility with other protecting groups (e.g., Fmoc/t-Bu) .

Q. What safety protocols are essential when handling 3-Azido-D-alanine HCl?

Azides are potentially explosive under mechanical or thermal stress. Key precautions:

  • Storage : Avoid exposure to light, moisture, and temperatures >30°C.
  • Handling : Use anti-static equipment and conduct small-scale reactions (<100 mg) in fume hoods.
  • Waste Disposal : Quench azides with sodium nitrite/acid solutions before disposal .

Advanced Research Questions

Q. How does 3-Azido-D-alanine HCl enable metabolic labeling of bacterial cell walls?

The compound is metabolically integrated into bacterial peptidoglycan via the murM pathway, replacing endogenous D-alanine with azide-functionalized residues. Subsequent bioorthogonal labeling with alkyne probes (e.g., DBCO-Cy5) allows fluorescence imaging or affinity capture. Methodological considerations:

  • Bacterial Uptake : Optimize concentration (1–5 mM) and incubation time (2–4 hrs) to minimize toxicity.
  • Specificity : Use D-stereoisomers to avoid eukaryotic incorporation .
  • Validation : Confirm labeling via SDS-PAGE with azide-specific staining (e.g., phosphine-FLAG) .

Q. What role does 3-Azido-D-alanine HCl play in MOF-based drug delivery systems?

Metal-organic frameworks (MOFs) like MIL-100(Fe) encapsulate 3-Azido-D-alanine HCl for targeted bacterial labeling. Post-injection, MOFs degrade in the acidic infection microenvironment, releasing the azido amino acid. Post-release click chemistry with DBCO-modified nanoparticles enables pathogen-specific photodynamic therapy (PDT). Key parameters:

  • MOF Loading Efficiency : Assess via TGA or UV-vis spectroscopy (typical loading: 15–20% w/w).
  • In Vivo Tracking : Use fluorescence tomography to monitor MOF accumulation in infected tissues .

Q. How can contradictions in azide reactivity be resolved during protein engineering?

Conflicting data on azide stability in reducing environments (e.g., cytoplasm) may arise from competing reactions. Mitigation strategies:

  • Redox Buffers : Add TCEP (1 mM) to suppress disulfide formation without degrading azides.
  • Alternative Click Chemistry : Strain-promoted azide-alkyne cycloaddition (SPAAC) avoids cytotoxic copper catalysts .
  • Control Experiments : Compare labeling efficiency in knockouts (e.g., murM-deficient bacteria) to confirm specificity .

Q. What analytical techniques validate azide incorporation in complex biological systems?

  • Mass Spectrometry : MALDI-TOF or ESI-MS to detect azide-modified peptides (Δm/z = +42 Da).
  • Fluorescence Microscopy : Use tetramethylrhodamine (TAMRA)-alkyne probes for spatial resolution.
  • Western Blot : Anti-azide antibodies (e.g., Click-iT® kits) for semi-quantitative analysis .

Methodological Tables

Q. Table 1. Key Parameters for Metabolic Labeling

ParameterOptimal RangeAnalytical Method
Concentration1–5 mMGrowth curve analysis
Incubation Time2–4 hrsFluorescence microscopy
Click ProbeDBCO-Cy5 (10 µM)Flow cytometry

Q. Table 2. Comparison of Click Chemistry Methods

MethodCatalystReaction TimeToxicityApplications
CuAACCu(I)1–2 hrsHigh (in vivo)In vitro peptide modification
SPAACNone4–6 hrsLowLive-cell imaging

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